(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride (+)-PD 128907 is a potent agonist of the dopamine 3 (D3) receptor (Ki = 1 nM). It shows selectivity for D3 over D2 and D4 receptors (Kis = 1.2 and 7 µM, respectively). Low doses of (+)-PD 128907 (13 µg/kg, s.c.) reduce spontaneous locomotor activity in rats. It blocks stereotypy induced by the NMDA receptor antagonist (+)-MK-801 in mice. (+)-PD 128907 is used in animal models to study the role of the D3 receptor in nervous system disorders, such as schizophrenia, Parkinson’s disease, and depression.
(+)-PD 128907 HCl is a D3 dopamine receptor agonist.
Brand Name: Vulcanchem
CAS No.: 300576-59-4
VCID: VC0538774
InChI: InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1
SMILES: CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride

CAS No.: 300576-59-4

Cat. No.: VC0538774

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride - 300576-59-4

Specification

Description (+)-PD 128907 is a potent agonist of the dopamine 3 (D3) receptor (Ki = 1 nM). It shows selectivity for D3 over D2 and D4 receptors (Kis = 1.2 and 7 µM, respectively). Low doses of (+)-PD 128907 (13 µg/kg, s.c.) reduce spontaneous locomotor activity in rats. It blocks stereotypy induced by the NMDA receptor antagonist (+)-MK-801 in mice. (+)-PD 128907 is used in animal models to study the role of the D3 receptor in nervous system disorders, such as schizophrenia, Parkinson’s disease, and depression.
(+)-PD 128907 HCl is a D3 dopamine receptor agonist.
CAS No. 300576-59-4
Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
IUPAC Name (4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride
Standard InChI InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1
Standard InChI Key DCFXOTRONMKUJB-QMDUSEKHSA-N
Isomeric SMILES CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl
SMILES CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl
Canonical SMILES CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl
Appearance Solid powder

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